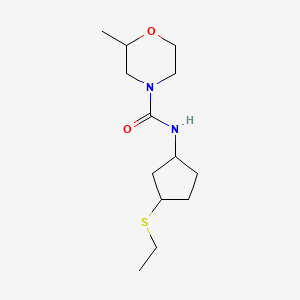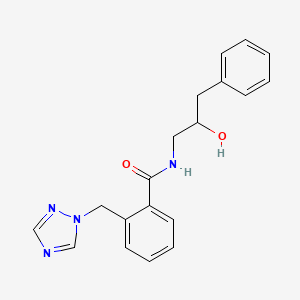![molecular formula C13H22N4OS B7586574 N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide, commonly known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of MPTM is not yet fully understood. However, it has been suggested that MPTM exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. MPTM has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and physiological effects:
MPTM has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). MPTM has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
MPTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MPTM is also soluble in common organic solvents and has a long shelf life. However, the limitations of MPTM include its low water solubility and poor bioavailability. These limitations can be overcome by formulating MPTM into suitable drug delivery systems, such as liposomes or nanoparticles.
Orientations Futures
There are several future directions for the research on MPTM. One of the potential areas of research is the development of MPTM-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of MPTM in vivo. Furthermore, the potential use of MPTM in the treatment of other diseases, such as diabetes and cardiovascular diseases, can also be explored. Overall, the research on MPTM has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of MPTM involves the reaction of 1-methylpyrazole-4-carboxaldehyde with thiomorpholine-4-carboxylic acid in the presence of a suitable base. The resulting product is then treated with isobutyl chloroformate to obtain MPTM. The synthesis of MPTM has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Applications De Recherche Scientifique
MPTM has been studied extensively for its potential therapeutic applications in various diseases. It has been reported to have anticancer, anti-inflammatory, and antioxidant properties. MPTM has also been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, MPTM has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10(2)12-9-17(4-5-19-12)13(18)14-6-11-7-15-16(3)8-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXXCIDOLSQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)


![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
